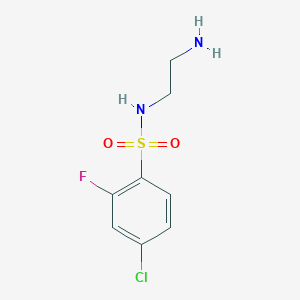
1-(3-Methylcyclohexyl)cyclopropane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylcyclohexyl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C11H18O. It is a cycloalkane derivative, characterized by a cyclopropane ring attached to a cyclohexane ring with a methyl group at the 3-position and an aldehyde functional group at the 1-position of the cyclopropane ring .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylcyclohexyl)cyclopropane-1-carbaldehyde can be achieved through various methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. For instance, the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple, can be employed to form the cyclopropane ring . The subsequent functionalization of the cyclopropane ring with an aldehyde group can be achieved through oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, with a focus on cost-efficiency, yield, and purity.
化学反応の分析
Types of Reactions
1-(3-Methylcyclohexyl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Acidic or basic catalysts
Major Products
Oxidation: 1-(3-Methylcyclohexyl)cyclopropane-1-carboxylic acid
Reduction: 1-(3-Methylcyclohexyl)cyclopropane-1-methanol
Substitution: Various substituted cyclopropane derivatives
科学的研究の応用
1-(3-Methylcyclohexyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Methylcyclohexyl)cyclopropane-1-carbaldehyde is not well-documented. its reactivity is primarily influenced by the strained nature of the cyclopropane ring and the presence of the aldehyde functional group. The cyclopropane ring can undergo ring-opening reactions, while the aldehyde group can participate in nucleophilic addition reactions .
類似化合物との比較
1-(3-Methylcyclohexyl)cyclopropane-1-carbaldehyde can be compared with other cyclopropane derivatives:
Cyclopropane: The simplest cyclopropane compound, used as a building block in organic synthesis.
Cyclopropanecarboxaldehyde: Similar to this compound but lacks the cyclohexane ring.
1-(3-Methylcyclohexyl)cyclopropane-1-methanol: A reduced form of the aldehyde compound, with a primary alcohol functional group.
The uniqueness of this compound lies in its combination of a cyclopropane ring, a cyclohexane ring, and an aldehyde functional group, which imparts distinct chemical and physical properties.
特性
分子式 |
C11H18O |
|---|---|
分子量 |
166.26 g/mol |
IUPAC名 |
1-(3-methylcyclohexyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H18O/c1-9-3-2-4-10(7-9)11(8-12)5-6-11/h8-10H,2-7H2,1H3 |
InChIキー |
CVLVLEXRTILLCK-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(C1)C2(CC2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Spiro[2.4]heptane-4-carboximidamide](/img/structure/B13249703.png)


![3-[1-(1H-imidazol-4-yl)ethyl]phenol](/img/structure/B13249715.png)

![Methyl 4-[2-(3-aminophenyl)ethynyl]benzoate](/img/structure/B13249726.png)
![tert-butyl N-[1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13249734.png)

![4-[(1E)-2-Carboxyeth-1-en-1-yl]-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B13249749.png)


